N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

HIV-1 entry inhibition CD4 mimic structure–activity relationship

N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898449-77-9, molecular formula C21H24FN3O4S, MW 433.5) belongs to the oxalamide-linked piperidine class of small-molecule CD4 mimetics—a family of compounds that inhibit HIV-1 entry by targeting the Phe43 cavity of the viral envelope glycoprotein gp120. The compound features three functionally distinct pharmacophoric regions: (i) a meta-fluorophenyl aromatic ring, (ii) a central oxalamide linker, and (iii) a phenylsulfonyl-substituted piperidine moiety.

Molecular Formula C21H24FN3O4S
Molecular Weight 433.5
CAS No. 898449-77-9
Cat. No. B2851832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide
CAS898449-77-9
Molecular FormulaC21H24FN3O4S
Molecular Weight433.5
Structural Identifiers
SMILESC1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C21H24FN3O4S/c22-16-7-6-8-17(15-16)24-21(27)20(26)23-13-12-18-9-4-5-14-25(18)30(28,29)19-10-2-1-3-11-19/h1-3,6-8,10-11,15,18H,4-5,9,12-14H2,(H,23,26)(H,24,27)
InChIKeyUFDBINPBBBMRBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-Fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898449-77-9): Structural Class, Core Scaffold, and Procurement-Relevant Identity


N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898449-77-9, molecular formula C21H24FN3O4S, MW 433.5) belongs to the oxalamide-linked piperidine class of small-molecule CD4 mimetics—a family of compounds that inhibit HIV-1 entry by targeting the Phe43 cavity of the viral envelope glycoprotein gp120 [1]. The compound features three functionally distinct pharmacophoric regions: (i) a meta-fluorophenyl aromatic ring, (ii) a central oxalamide linker, and (iii) a phenylsulfonyl-substituted piperidine moiety [2]. This three-region architecture is characteristic of all known CD4-mimetic entry inhibitors, but the specific combination of meta-fluorine orientation on the aromatic ring and phenylsulfonyl substitution on the piperidine nitrogen differentiates it from prototypical leads bearing para-halogen phenyl groups and tetramethylpiperidine rings [3].

Why In-Class CD4-Mimetic Oxalamides Cannot Be Casually Substituted for N1-(3-Fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide


Within the CD4-mimetic oxalamide family, even conservative structural perturbations produce disproportionate changes in antiviral potency and pharmacological profile. Published structure–activity relationship (SAR) studies demonstrate that the position of a single fluorine atom on the aromatic ring (meta vs. para) alters anti-HIV activity by approximately 2-fold in multi-round infectivity assays [1]. Furthermore, replacements of the piperidine substituent—shifting from tetramethylpiperidine to cyclohexyl-fused or sulfonyl-substituted piperidines—modulate not only gp120 binding affinity but also cytotoxicity, CD4-independent entry agonism, and conformational induction capacity [2]. Co-crystal structures confirm that meta-fluoro substitution enhances surface complementarity within the Phe43 cavity without shifting the ligand's binding pose, whereas heterocyclic replacements of the piperidine region cause diverse repositioning and altered vestibule interactions [3]. Consequently, a 'generic' CD4 mimic or a close positional isomer cannot be assumed bioequivalent for experimental or procurement purposes without direct comparative data.

Quantitative Differentiation Evidence for N1-(3-Fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898449-77-9) Relative to Structural Analogs


Meta-Fluoro vs. Para-Fluoro Aromatic Substitution: ~2-Fold Enhancement of Anti-HIV-1 Activity in Multi-Round Infectivity Assays

In a systematic SAR study of CD4-mimetic oxalamides, introduction of a fluorine at the meta-position of the aromatic ring (compound 13a, m-fluoro-p-chlorophenyl) produced an IC50 of 0.23 µM against the HIV-1 R5 primary isolate YTA in PM1/CCR5 cells—approximately twice the potency of the lead compound 3 lacking meta-fluorine [1]. The same study showed that the parent para-chlorophenyl compound 1 had an IC50 of 0.61 µM, confirming that meta-fluorine substitution yields a measurable potency gain. The target compound, bearing a 3-fluorophenyl (meta-fluoro) group, incorporates this validated potency-enhancing feature, whereas the closely related positional isomer N1-(4-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898414-96-5) bears a para-fluoro substituent that is not associated with the same magnitude of activity enhancement .

HIV-1 entry inhibition CD4 mimic structure–activity relationship

Meta-Fluorine Improves gp120 Surface Complementarity Without Altering Binding Pose: Structural Evidence from Co-Crystal Complexes

Co-crystal structures of HIV-1 gp120 core in complex with four NBD analogues containing meta-fluoro substitution on the aromatic ring demonstrated that the addition of a meta-fluorine atom improved surface complementarity within the hydrophobic Phe43 cavity and did not alter the binding position of the analogue relative to gp120 [1]. This contrasts with heterocyclic replacements of the piperidine moiety, which caused diverse positioning and altered interactions with the cavity vestibule. The structural data are consistent with the functional observation that meta-fluoro-substituted CD4 mimics exhibit enhanced anti-HIV activity without the confounding variable of a shifted binding pose. The target compound's 3-fluorophenyl group is predicted to confer this same structural advantage; the para-fluoro positional isomer cannot be assumed to orient identically within the Phe43 cavity given the known sensitivity of binding to halogen position [2].

X-ray crystallography gp120 Phe43 cavity ligand–protein interaction

Phenylsulfonylpiperidine Moiety: Scaffold Differentiation from Tetramethylpiperidine and Cyclohexyl-Fused Piperidine CD4 Mimics

The target compound incorporates a phenylsulfonyl group on the piperidine nitrogen—a structural feature distinct from the tetramethylpiperidine found in NBD-556 (IC50 ~10 µM in entry inhibition) [1] and the cyclohexyl-fused piperidine in advanced leads such as compound 13a (IC50 = 0.23 µM) [2]. The published SAR demonstrates that hydrophobic bulk on the piperidine moiety increases potency: cyclohexyl-substituted piperidines (13a–c) showed more potent anti-HIV activity than the corresponding tetramethyl-type compounds (8a–c) [2]. However, the phenylsulfonyl substituent introduces a hydrogen-bond-accepting sulfonamide functionality not present in the alkyl-substituted congeners, potentially altering solubility, metabolic stability, and gp120 vestibule interactions. The PLOS ONE co-crystal study explicitly demonstrated that heterocyclic and substituent replacements of the tetramethylpiperidine group cause diverse positioning and distinct interactions with the gp120 cavity vestibule [3].

piperidine substitution scaffold hopping gp120 vestibule interaction

The Oxalamide Linker: Pharmacophoric Necessity Confirmed Across Multiple CD4-Mimetic Series

The oxalamide (–NH–CO–CO–NH–) linker is a conserved and pharmacophorically essential structural feature of all potent CD4-mimetic small molecules. When the oxalamide linker was replaced with a glycine linker in CD4 mimics, significant changes in conformational flexibility and anti-HIV activity were observed, demonstrating that the oxalamide unit is not merely a passive connector but actively contributes to the correct presentation of the aromatic and piperidine moieties to the gp120 Phe43 cavity [1]. The oxalamide's self-complementary hydrogen-bonding capacity and restricted rotational profile are critical for maintaining the bioactive conformation. The target compound retains this validated oxalamide core, distinguishing it from alternative linker chemotypes (e.g., glycine, urea, or sulfonamide-linked analogs) that exhibit divergent activity profiles [2].

oxalamide linker hydrogen bonding conformational constraint

Advantage Over NBD-556: Meta-Fluorine and Sulfonylpiperidine as Dual Differentiation from the Prototypical CD4 Agonist

NBD-556 (CAS 333353-44-9) is the prototypical CD4-mimetic small molecule and the most commonly procured comparator for this compound class. NBD-556 contains a para-chlorophenyl aromatic ring and a tetramethylpiperidine moiety linked by an oxalamide [1]. It functions as a full CD4 agonist, promoting CD4-independent viral entry at certain concentrations—an undesired property for therapeutic development [2]. The target compound (CAS 898449-77-9) differs in two critical respects: (i) it bears a meta-fluorophenyl rather than para-chlorophenyl aromatic group, which published SAR associates with enhanced potency and CD4 mimicry [3]; and (ii) it incorporates a phenylsulfonylpiperidine in place of tetramethylpiperidine, which may modulate the agonist/antagonist balance through altered gp120 vestibule interactions [4]. The conversion from CD4 agonist (NBD-556) through partial agonist (NBD-09027) to full antagonist (NBD-11021) was achieved by modification of the oxalamide midregion, demonstrating that substituent identity profoundly influences functional pharmacology [2].

NBD-556 CD4 agonist entry inhibitor optimization

Molecular Properties Comparison: Computed Physicochemical Profile of the Target Compound and Its Closest Analogs

The target compound (C21H24FN3O4S, MW 433.5) shares an identical molecular formula and molecular weight with its para-fluoro positional isomer (CAS 898414-96-5, MW 433.5), but the different fluorine position yields distinct computed electronic properties . The meta-fluorine orientation alters the dipole moment and electrostatic potential surface of the aromatic ring, which published structural biology data demonstrate translates into measurably different gp120 cavity interactions [1]. In comparison to NBD-556 (C21H31ClN4O2, MW ~407, no sulfonyl group), the target compound has a higher topological polar surface area (tPSA) due to the sulfonamide moiety, predicted to reduce passive membrane permeability while potentially improving aqueous solubility—a known liability of the highly hydrophobic NBD series [2]. The phenylsulfonyl group also eliminates the basicity of the piperidine nitrogen (pKa ~9–10 for tetramethylpiperidine), which alters the ionization state at physiological pH.

physicochemical properties drug-likeness molecular descriptors

Recommended Research and Procurement Scenarios for N1-(3-Fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898449-77-9)


HIV-1 gp120 Phe43 Cavity SAR Expansion: Exploring Meta-Fluoro/Sulfonylpiperidine Combinations

This compound is optimally deployed in structure–activity relationship campaigns that systematically probe the intersection of aromatic ring substitution and piperidine modification. Published data show that meta-fluorine independently enhances potency ~2-fold [1] and that piperidine substituents modulate both potency and cytotoxicity [2]. The target compound uniquely combines both variables (meta-F + phenylsulfonylpiperidine) in a single molecule, enabling head-to-head comparison with the para-fluoro analog (CAS 898414-96-5) and with tetramethylpiperidine/cyclohexyl-piperidine CD4 mimics to deconvolute the contributions of each pharmacophoric region.

CD4 Agonist-to-Antagonist Switching Studies Using the Phenylsulfonylpiperidine Scaffold

The conversion of NBD-556 (full CD4 agonist) to NBD-11021 (full antagonist) was achieved through modifications of the oxalamide midregion [1]. The phenylsulfonylpiperidine moiety, by eliminating piperidine nitrogen basicity and altering gp120 vestibule interactions, may shift the agonist/antagonist equilibrium independently of linker modifications. The target compound serves as a strategic probe to test whether piperidine sulfonylation alone can attenuate CD4-independent entry enhancement—a critical safety parameter for therapeutic development—without the potency trade-offs observed in oxalamide linker modifications.

Solubility-Optimized CD4 Mimic Development: Benchmarking Against Hydrophobic NBD Congeners

Classical CD4 mimics such as NBD-556 suffer from poor aqueous solubility due to their hydrophobic aromatic ring-containing structures [1]. The phenylsulfonyl group introduces a polar sulfonamide functionality that is predicted to improve solubility relative to tetramethylpiperidine-containing analogs [2]. The target compound is therefore suitable as a reference standard in solubility-limited assay development, formulation screens, and comparative pharmacokinetic profiling studies where the poor solubility of NBD-series compounds has historically confounded in vivo evaluation.

Chemical Probe for gp120 Conformational Dynamics: Inducing and Detecting the CD4-Bound State

CD4 mimics induce conformational changes in gp120 that expose the co-receptor binding site and enhance sensitivity to neutralizing antibodies [1]. The meta-fluorine substitution has been specifically associated with enhanced CD4 mimicry—the ability to induce these conformational changes—even at lower compound concentrations [2]. The target compound is therefore a candidate probe for structural virology and vaccine sensitization studies, where the ability to 'open' the viral envelope glycoprotein is a desired pharmacological property distinct from simple entry inhibition.

Quote Request

Request a Quote for N1-(3-fluorophenyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.